1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione
CAS No.: 1795296-51-3
Cat. No.: VC5103797
Molecular Formula: C20H27N3O4
Molecular Weight: 373.453
* For research use only. Not for human or veterinary use.
![1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione - 1795296-51-3](/images/structure/VC5103797.png)
Specification
CAS No. | 1795296-51-3 |
---|---|
Molecular Formula | C20H27N3O4 |
Molecular Weight | 373.453 |
IUPAC Name | 1-ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione |
Standard InChI | InChI=1S/C20H27N3O4/c1-3-21-12-13-23(19(25)18(21)24)20(26)22-11-5-4-6-16(14-22)15-7-9-17(27-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3 |
Standard InChI Key | OVSMXMKAAGEGSJ-UHFFFAOYSA-N |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione, delineates its core structure:
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A piperazine-2,3-dione backbone (six-membered ring with two ketone groups at positions 2 and 3).
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An ethyl group substituent at the nitrogen atom of position 1.
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A 3-(4-methoxyphenyl)azepane-1-carbonyl moiety at position 4, comprising a seven-membered azepane ring with a 4-methoxyphenyl group at position 3 and a carbonyl group bridging the azepane to the piperazine .
The molecular formula is inferred as C₂₃H₂₉N₃O₄, with a molecular weight of 423.5 g/mol (calculated based on analogous structures ).
Structural Characterization
Key structural attributes include:
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Piperazine-2,3-dione core: The diketopiperazine scaffold is rigidified by two ketone groups, influencing conformational stability and hydrogen-bonding potential .
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Azepane-1-carbonyl substituent: The seven-membered azepane ring introduces steric bulk and flexibility, while the 4-methoxyphenyl group contributes aromaticity and electron-donating effects .
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Ethyl group: Enhances lipophilicity and modulates electronic properties at the N1 position .
Synthetic Methodologies
Precursor Synthesis: Piperazine-2,3-dione Derivatives
The synthesis of diketopiperazine derivatives often begins with N-ethyldioxypiperazine, a precursor synthesized via cyclization of ethylenediamine derivatives. For example, 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride (CAS 59703-00-3) is prepared by reacting N-ethyldioxypiperazine with triphosgene in dichloromethane at -25°C to -20°C, using pyridine and TMCS as catalysts . This intermediate achieves a yield of 94.3% under optimized conditions .
Coupling with Azepane Moieties
Introducing the azepane substituent likely involves:
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Synthesis of 3-(4-methoxyphenyl)azepane: Achieved via reductive amination of 4-methoxyphenylacetone with hexamethylenediamine, followed by cyclization.
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Acylation of the piperazine core: The azepane is coupled to the piperazine-2,3-dione using the carbonyl chloride intermediate under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) .
Physicochemical Properties
Pharmacological and Industrial Applications
Antimicrobial Agents
Diketopiperazines are precursors to cephalosporin antibiotics (e.g., cefbuperazone) . The azepane carbonyl group in this compound may enhance bacterial cell wall penetration, warranting evaluation against Gram-positive and Gram-negative pathogens.
Histone Deacetylase (HDAC) Inhibition
Structural analogs of diketopiperazines exhibit HDAC inhibitory activity, a mechanism exploited in oncology . The 4-methoxyphenyl group could modulate binding to HDAC’s zinc-containing active sites.
Chemical Intermediate
This compound serves as a versatile intermediate for:
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